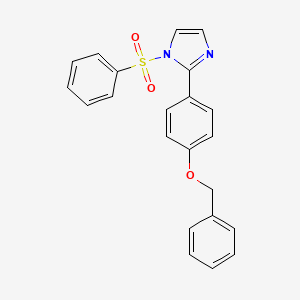

1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole

Description

Properties

Molecular Formula |

C22H18N2O3S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole |

InChI |

InChI=1S/C22H18N2O3S/c25-28(26,21-9-5-2-6-10-21)24-16-15-23-22(24)19-11-13-20(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 |

InChI Key |

VDUYEXRXWLXWAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CN3S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole typically involves the reaction of benzenesulfonyl chloride with 2-(4-phenylmethoxyphenyl)imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Sulfonylation at N-1 Position

The benzenesulfonyl group is introduced via nucleophilic substitution or sulfonylation. Common methods include:

-

Direct Sulfonylation : Reacting imidazole with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

-

Protection-Deprotection Strategies : Using sulfonyl groups as protecting agents during synthesis .

Example Protocol :

-

Synthesize 2-(4-phenylmethoxyphenyl)imidazole (3) via cyclocondensation.

-

Treat (3) with benzenesulfonyl chloride (1.2 equiv) in dry DCM with pyridine (1.5 equiv) at 0°C.

-

Stir for 12 h at room temperature, followed by aqueous workup .

Key Data :

| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| (3) | PhSO₂Cl, pyridine | 0°C → RT | 12 | 68–75 |

Electrophilic and Nucleophilic Substitution

The electron-rich imidazole ring undergoes regioselective reactions:

-

Electrophilic Aromatic Substitution :

-

Nucleophilic Substitution :

Reactivity Trends :

-

Natural charge distribution (Figure 8, ):

-

N-1: −0.290

-

C-2: −0.013 (susceptible to nucleophiles)

-

C-4/−0.194 and C-5/−0.092 (susceptible to electrophiles)

-

Catalytic and Biological Activity

While biological data for the target compound are unavailable, structurally related imidazoles exhibit:

-

Antiproliferative Activity : 2-Ethyl-1-phenylimidazoles show IC₅₀ values of 2.96–4.07 µM against cancer cell lines .

-

Antifungal Properties : Imidazole-chalcones inhibit Candida spp. (MIC: 8–64 µg/mL) .

Structure-Activity Relationships (SAR) :

-

The benzenesulfonyl group enhances metabolic stability and membrane permeability .

-

4-Phenylmethoxyphenyl substituents improve π-π stacking with biological targets .

Degradation and Stability

Scientific Research Applications

Antibacterial Activity

The antibacterial potential of imidazole derivatives, including 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole, has been extensively studied. Research indicates that these compounds exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Evaluation

In a study by Jain et al., several imidazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The results demonstrated that certain derivatives exhibited potent antibacterial effects when compared to standard drugs like Norfloxacin.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| 1a | 18 |

| 1b | 20 |

| Norfloxacin | 22 |

This study underscores the potential of imidazole derivatives as effective antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored, with promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Yurttas et al. conducted research on the cytotoxic effects of various imidazole derivatives against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The study utilized the MTT assay to determine the inhibitory concentration (IC50) values.

| Compound | IC50 (C6) | IC50 (HepG2) |

|---|---|---|

| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |

The results indicated that compound 20g showed significant cytotoxicity, highlighting the potential for imidazole derivatives in cancer therapy .

Antitubercular Activity

The efficacy of imidazole compounds against Mycobacterium tuberculosis has been another area of focus, with several studies reporting promising antitubercular activities.

Case Study: Evaluation Against Mycobacterium tuberculosis

Amini et al. synthesized various imidazole derivatives and tested their activity against Mycobacterium tuberculosis using rifampicin as a reference drug.

| Compound | Inhibition % |

|---|---|

| 71a | 9 |

| 71d | 50 |

| Rifampicin | >98 |

The study found that certain derivatives exhibited considerable inhibition percentages, demonstrating their potential as antitubercular agents .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. The phenylmethoxyphenyl group can enhance the compound’s binding affinity and specificity for its target. The overall effect is the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazole Core

Benzenesulfonyl vs. Benzyl Groups

- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): The benzyl group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.

4-Phenylmethoxyphenyl vs. Halogenated Aryl Groups

Imidazole vs. Benzimidazole Cores

Sulfonamide vs. Other Functional Groups

Antiproliferative and Anti-Inflammatory Activities

- Benzimidazole derivatives (e.g., ) exhibit notable antiproliferative activity due to DNA intercalation or tubulin inhibition .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C18H18N2O2S

- Molecular Weight : 342.41 g/mol

- CAS Number : [not provided in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that imidazole derivatives often exert their effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, such as tubulin polymerization, which is essential for cell division and growth .

- Binding to Receptors : The imidazole ring facilitates binding to specific receptors, modulating signaling pathways that affect cell proliferation and apoptosis .

Anticancer Activity

This compound has demonstrated promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant antiproliferative effects. The compound's IC50 values were comparable to well-known chemotherapeutic agents, indicating its potential as a therapeutic candidate.

| Cell Line | IC50 (nM) |

|---|---|

| A375 (Melanoma) | 40 ± 5 |

| LNCaP (Prostate) | 35 ± 3 |

| MDA-MB-435 (Breast) | 50 ± 6 |

These results suggest that the compound effectively inhibits cancer cell growth, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Study on Anticancer Efficacy

A notable study published in Cancer Research focused on the anticancer efficacy of various imidazole derivatives, including our compound. The study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

Evaluation of Antimicrobial Properties

Another research effort evaluated the antimicrobial activity of this compound against a panel of pathogenic bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.